Phosphonic acid, (1-methylethyl)-, diphenyl ester
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Overview
Description
Phosphonic acid, (1-methylethyl)-, diphenyl ester is an organophosphorus compound with the molecular formula C21H21O4P. It is also known as isopropylphenyl diphenyl phosphate. This compound is characterized by the presence of a phosphonic acid group esterified with diphenyl and (1-methylethyl) groups. It is used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1-methylethyl)-, diphenyl ester can be synthesized through the esterification of phosphonic acid with diphenyl and (1-methylethyl) alcohols. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the ester from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-methylethyl)-, diphenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield phosphonic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Phosphonic acid and (1-methylethyl) alcohol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphonic acid esters depending on the nucleophile used.
Scientific Research Applications
Phosphonic acid, (1-methylethyl)-, diphenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use in enzyme inhibition studies due to its ability to interact with biological phosphates.
Medicine: Explored for its potential as a drug delivery agent and in the development of pharmaceuticals.
Industry: Utilized as a flame retardant and plasticizer in the production of polymers and resins
Mechanism of Action
The mechanism of action of phosphonic acid, (1-methylethyl)-, diphenyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis to release phosphonic acid, which can then interact with biological molecules. This interaction can inhibit enzyme activity by mimicking the natural substrate or by binding to the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, diphenyl ester: Similar structure but lacks the (1-methylethyl) group.
Phosphonic acid, bis(1-methylethyl) ester: Contains two (1-methylethyl) groups instead of diphenyl groups.
Phosphoric acid, (1-methylethyl)phenyl diphenyl ester: Similar structure but with a phosphoric acid group instead of phosphonic acid .
Uniqueness
Phosphonic acid, (1-methylethyl)-, diphenyl ester is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. Its combination of diphenyl and (1-methylethyl) groups makes it particularly useful in applications requiring both hydrophobic and hydrophilic characteristics .
Properties
CAS No. |
1538-72-3 |
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Molecular Formula |
C15H17O3P |
Molecular Weight |
276.27 g/mol |
IUPAC Name |
[phenoxy(propan-2-yl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C15H17O3P/c1-13(2)19(16,17-14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
HKYWEKLIWPYEOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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